

# 5-Bromo-2-isopropoxypyrimidine chemical properties

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## Compound of Interest

Compound Name: **5-Bromo-2-isopropoxypyrimidine**

Cat. No.: **B176004**

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An In-depth Technical Guide to **5-Bromo-2-isopropoxypyrimidine**: Chemical Properties and Applications

For researchers, scientists, and professionals in drug development, **5-Bromo-2-isopropoxypyrimidine** is a key heterocyclic building block. Its strategic combination of a pyrimidine core, a reactive bromine atom, and an isopropoxy group makes it a valuable intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. This guide provides a comprehensive overview of its chemical properties, reactivity, and methodologies for its use in synthetic chemistry.

## Core Chemical Properties

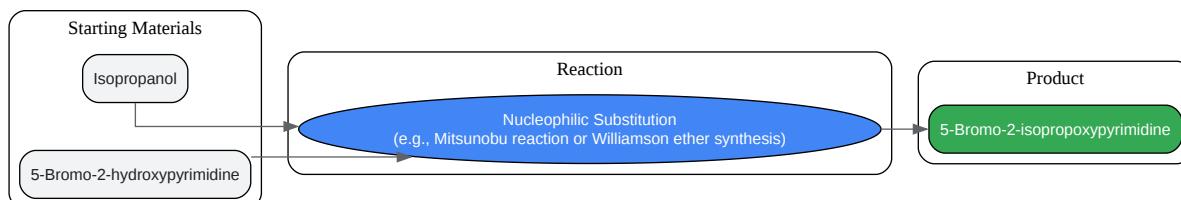
The fundamental chemical and physical properties of **5-Bromo-2-isopropoxypyrimidine** are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
CAS Number	121487-12-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	217.06 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	Typically ≥99%	
Storage Temperature	-20°C	<a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis and Reactivity

### Synthesis:

**5-Bromo-2-isopropoxypyrimidine** is typically synthesized from precursor molecules such as 5-bromo-2-hydroxypyrimidine or 5-bromo-2-chloropyrimidine. The isopropoxy group can be introduced via a nucleophilic substitution reaction.



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A generalized synthetic workflow for **5-Bromo-2-isopropoxypyrimidine**.

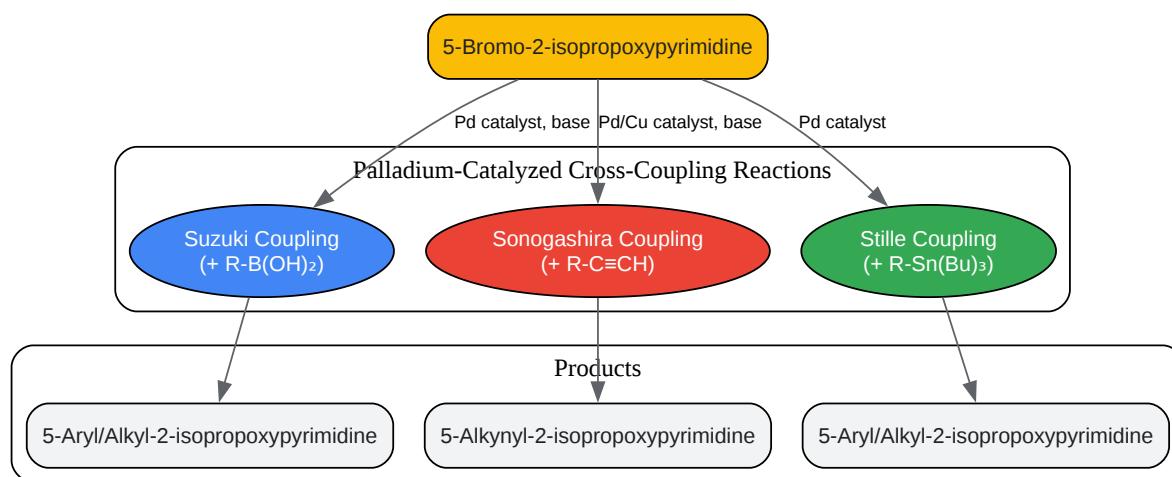
### Reactivity:

The chemical reactivity of **5-Bromo-2-isopropoxypyrimidine** is dominated by the bromine atom at the C5 position of the pyrimidine ring. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an excellent scaffold for introducing a wide variety

of substituents. The electron-deficient nature of the pyrimidine ring facilitates these transformations.

Key reactions include:

- Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
- Stille Coupling: Reaction with organostannanes for C-C bond formation.
- Buchwald-Hartwig Amination: Formation of C-N bonds with amines.



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Key reactivity pathways of **5-Bromo-2-isopropoxypyrimidine**.

## Experimental Protocols

Detailed methodologies are crucial for the successful application of **5-Bromo-2-isopropoxypyrimidine** in synthesis. Below are generalized protocols for its synthesis and a common cross-coupling reaction.

## Synthesis of 5-Bromo-2-isopropoxypyrimidine from 5-Bromo-2-chloropyrimidine

This protocol describes a nucleophilic aromatic substitution (SNAr) to introduce the isopropoxy group.

- Materials: 5-Bromo-2-chloropyrimidine, sodium isopropoxide, isopropanol (as solvent), round-bottom flask, magnetic stirrer, condenser.
- Procedure:
  - To a solution of sodium isopropoxide in isopropanol, add 5-Bromo-2-chloropyrimidine (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
  - Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  - Upon completion, cool the reaction mixture to room temperature.
  - Remove the solvent under reduced pressure.
  - The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to yield **5-Bromo-2-isopropoxypyrimidine**.

## General Protocol for Suzuki Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki coupling to form a C-C bond at the C5 position.

- Materials: **5-Bromo-2-isopropoxypyrimidine**, an aryl or alkyl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 equivalents), and an anhydrous, degassed solvent (e.g., dioxane or toluene).

- Procedure:
  1. To a flame-dried Schlenk flask under an inert atmosphere, add **5-Bromo-2-isopropoxypyrimidine** (1.0 equivalent), the boronic acid, the palladium catalyst, and the base.
  2. Add the anhydrous, degassed solvent.
  3. Heat the reaction mixture with stirring to a temperature of 80-110 °C.
  4. Monitor the reaction progress by TLC or LC-MS.
  5. Upon completion, cool the reaction to room temperature.
  6. Quench the reaction with water or a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
  7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  8. Purify the crude product by flash column chromatography.

## Applications in Drug Development

Halogenated pyrimidines are valuable intermediates in the synthesis of a wide range of pharmaceutical agents.<sup>[3]</sup> **5-Bromo-2-isopropoxypyrimidine** serves as a key building block for creating diverse molecular libraries for drug discovery. The pyrimidine core is a common feature in molecules with biological activity, including antiviral and anticancer properties.<sup>[4]</sup> The ability to selectively functionalize the C5 position allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic candidates.

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